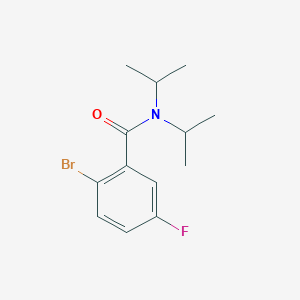

2-bromo-5-fluoro-N,N-diisopropylbenzamide

Description

2-Bromo-5-fluoro-N,N-diisopropylbenzamide is a substituted benzamide featuring bromine and fluorine substituents at the 2- and 5-positions of the aromatic ring, respectively, and bulky diisopropyl groups on the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in directed ortho-metallation (DoM) and cross-coupling reactions. Its steric and electronic properties are influenced by the halogen substituents (Br, F) and the N,N-diisopropylamide directing group, enabling selective functionalization of the aromatic ring .

Properties

IUPAC Name |

2-bromo-5-fluoro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO/c1-8(2)16(9(3)4)13(17)11-7-10(15)5-6-12(11)14/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHRWTNPRMQUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650505 | |

| Record name | 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-15-4 | |

| Record name | 2-Bromo-5-fluoro-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 5-Fluorobenzamide

The first step involves introducing a bromine atom at the 2-position of the benzene ring in 5-fluorobenzamide. This is achieved through bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst.

-

- Brominating agent: Bromine or NBS

- Catalyst: Iron (Fe) or aluminum chloride (AlCl₃)

- Solvent: Dichloromethane (DCM) or chloroform

- Temperature: Typically carried out at room temperature or slightly elevated temperatures (25–40°C).

Reaction Mechanism :

The electrophilic aromatic substitution mechanism facilitates the attachment of bromine to the ortho position relative to the fluorine atom on the benzene ring.Reaction Equation :

$$

\text{C}7\text{H}6\text{FNO} + \text{Br}2 \xrightarrow{\text{Fe/AlCl₃}} \text{C}7\text{H}_5\text{BrFNO}

$$

Amidation Reaction

The brominated intermediate is then reacted with diisopropylamine to form the final product, 2-bromo-5-fluoro-N,N-diisopropylbenzamide. This step involves coupling the amide nitrogen with diisopropyl groups using a coupling agent.

-

- Amine: Diisopropylamine

- Coupling Agent: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Reaction is typically carried out at room temperature or slightly elevated temperatures (25–50°C).

Reaction Mechanism :

The carbonyl group of the brominated benzamide reacts with diisopropylamine in the presence of a coupling agent, forming an amide bond.Reaction Equation :

$$

\text{C}7\text{H}5\text{BrFNO} + \text{C}6\text{H}{15}\text{N} \xrightarrow{\text{DCC}} \text{C}{13}\text{H}{17}\text{BrFNO}

$$

Industrial Production Methods

For large-scale synthesis, industrial methods optimize these steps for efficiency and yield. Key features include:

Continuous Flow Reactors :

These systems allow for precise control over reaction parameters such as temperature, pressure, and reagent addition rates, improving scalability and consistency.Automated Systems :

Automation ensures reproducibility by controlling reagent addition, mixing, and reaction timing.Purification Techniques :

Advanced methods like recrystallization, column chromatography, or distillation are employed to achieve high purity.

Analytical Data Table

| Step | Reagents & Catalysts | Conditions | Expected Yield (%) |

|---|---|---|---|

| Bromination | Br₂/NBS, Fe/AlCl₃ | Room temp., DCM solvent | ~85–90 |

| Amidation | Diisopropylamine, DCC/DIC | Room temp., THF/DMF solvent | ~80–88 |

| Industrial Scale-Up | Continuous flow systems | Optimized for large-scale yields | ~90+ |

Notes on Reaction Optimization

-

- Non-polar solvents like dichloromethane enhance bromination efficiency.

- Polar aprotic solvents like DMF improve amidation reactions by stabilizing intermediates.

-

- Iron catalysts are cost-effective for bromination but may require additional purification steps.

- Aluminum chloride offers higher selectivity but requires careful handling due to its corrosive nature.

-

- DCC is widely used but can generate urea byproducts that require removal.

- DIC offers cleaner reactions with fewer side products.

-

- Elevated temperatures can increase reaction rates but may lead to side reactions; maintaining optimal temperatures is critical for high selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N,N-diisopropylbenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or other complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-5-fluoro-N,N-diisopropylbenzamide, while Suzuki coupling with phenylboronic acid would produce 2-phenyl-5-fluoro-N,N-diisopropylbenzamide.

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure : The compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of the benzene ring, with two isopropyl groups attached to the nitrogen of the amide functional group. This unique structure contributes to its reactivity and biological activity.

Types of Reactions :

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions, facilitating the synthesis of various derivatives.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives, which can be tailored for specific applications.

- Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki or Heck coupling), allowing for the formation of complex molecular architectures.

Research indicates that 2-bromo-5-fluoro-N,N-diisopropylbenzamide exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.

- Anticancer Properties : Investigations suggest that this compound may inhibit cancer cell proliferation through specific pathways. Further studies are required to elucidate the detailed mechanisms involved.

- α-Glucosidase Inhibition : Some derivatives have been identified as potent inhibitors of α-glucosidase, which is relevant for managing type 2 diabetes. This activity is linked to structural modifications that enhance binding affinity to the enzyme.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibition of cancer cell proliferation | |

| α-Glucosidase Inhibition | Potent inhibitors identified |

Case Study 1: Antimicrobial Activity

A study focusing on the antimicrobial efficacy of derivatives synthesized from this compound found significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests a potential role in developing novel antibiotics.

Case Study 2: α-Glucosidase Inhibition

Research highlighted the α-glucosidase inhibitory activity of derivatives derived from this compound. Molecular docking studies revealed that structural modifications significantly influence their potency, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-N,N-diisopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would vary based on the context of its use, such as inhibiting a particular enzyme in a metabolic pathway or binding to a receptor to elicit a cellular response.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen Substituents

Bromine vs. Chlorine :

- 4-Chloro-N,N-diisopropylbenzamide (CAS 346708-50-7): Chlorine at the 4-position directs metallation to the ortho-position, enabling formylation for phthalide synthesis. The bromine in 2-bromo-5-fluoro-N,N-diisopropylbenzamide offers superior leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine .

- 5-Bromo-2-fluoro-N-methylbenzamide : The methylamide group reduces steric hindrance, allowing faster coupling reactions but lower regioselectivity compared to diisopropylamide derivatives .

- Fluorine vs. Hydrogen: Fluorine's electron-withdrawing effect enhances the acidity of ortho-protons, facilitating lithiation. For example, 5-fluoro-N,N-diisopropylbenzamide undergoes metallation at -78°C with LDA, whereas non-fluorinated analogues require harsher conditions .

Amide Nitrogen Substituents

- Diisopropyl vs. Methyl Groups :

- N,N-Diisopropylbenzamide : The bulky isopropyl groups hinder intramolecular coordination (e.g., B-N interactions in boronate derivatives), improving stability in metallation intermediates .

- N-Methylbenzamide : Less steric hindrance allows higher reactivity in amide coupling agents like T3P but reduces selectivity in directed metallation .

Directed ortho-Metallation and Functionalization

- Steric Effects :

Bulky diisopropyl groups in N,N-diisopropylbenzamide slow reaction kinetics but improve regioselectivity. For example, lithiation of 2-iodo-N,N-diisopropylbenzamide in deep eutectic solvents (DES) enables one-pot Suzuki-Miyaura couplings, a feat less achievable with less hindered amides . - Boron Functionalization : Ortho-boronate derivatives of N,N-diisopropylbenzamide resist intramolecular B-N coordination due to steric hindrance, unlike N-methyl analogues, which form stable six-membered rings .

Biological Activity

2-Bromo-5-fluoro-N,N-diisopropylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves two main steps:

- Bromination : The compound is synthesized from 5-fluorobenzamide through bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., iron or aluminum chloride) to introduce the bromine atom at the 2-position.

- Amidation : The brominated intermediate is reacted with diisopropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic activity or receptor function through binding interactions, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound demonstrate significant antimicrobial properties. For instance, compounds synthesized from it have shown efficacy against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

- Anticancer Properties : Investigations into the anticancer potential of this compound have indicated that it may inhibit cancer cell proliferation through specific pathways, although detailed mechanisms require further exploration.

- α-Glucosidase Inhibition : Some derivatives have been identified as potent α-glucosidase inhibitors, which are relevant in managing type 2 diabetes. This activity is linked to structural modifications that enhance their binding affinity to the enzyme.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibition of cancer cell proliferation | |

| α-Glucosidase Inhibition | Potent inhibitors identified |

Case Study: Antimicrobial Activity

In a study focusing on the antimicrobial efficacy of derivatives synthesized from this compound, researchers found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests a potential role in developing novel antibiotics.

Case Study: α-Glucosidase Inhibition

Another research effort highlighted the α-glucosidase inhibitory activity of derivatives derived from this compound. Molecular docking studies revealed that structural modifications significantly influence their potency, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Comparison with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it can be compared with structurally similar compounds:

| Compound | Key Differences | Potential Applications |

|---|---|---|

| 2-Bromo-5-fluoro-N,N-dimethylbenzamide | Methyl groups instead of isopropyl groups | Similar applications but varied potency |

| 2-Bromo-5-fluoro-N,N-diethylbenzamide | Ethyl groups instead of isopropyl groups | Potentially less bulky, affecting binding |

| 2-Bromo-5-fluoro-N,N-diisopropylbenzene | Lacks amide functional group | Different reactivity profile |

Q & A

Basic: What are the optimal synthetic routes for 2-bromo-5-fluoro-N,N-diisopropylbenzamide, and how is the product characterized?

Answer:

The compound is synthesized via ruthenium-catalyzed ortho-C–H halogenation of the parent benzamide. Key steps include:

- Procedure G ( ): Reacting N,N-diisopropylbenzamide (0.5 mmol) with N-bromosuccinimide (NBS, 1.0 mmol) in the presence of a ruthenium catalyst. Purification via silica gel chromatography (n-hexane/EtOAc gradient) yields 60% product (white solid, m.p. 73–74°C).

- Characterization :

Basic: How does the N,N-diisopropylamide group influence regioselectivity in directed metallation reactions?

Answer:

The N,N-diisopropylamide group acts as a directing group via coordination to lithium or zincate bases, facilitating ortho-metallation. Structural studies reveal:

- Pre-complexation : The amide oxygen coordinates to Li⁺ in organometallic intermediates (e.g., [(thf)Li(µ-tmp)(µ-tBu)Zn(tBu)]), forming a (CLi)₂ core stabilized by solvent and amide interactions ().

- Twist angle modulation : The near-perpendicular amide–arene twist angle in the substrate aligns the metal for selective ortho-deprotonation .

Advanced: How can computational methods resolve contradictions between kinetic data and structural models in metallation mechanisms?

Answer:

Conflicts arise when kinetic studies (e.g., Collum et al.) question the complex-induced proximity effect (CIPE) , while crystallographic data () support pre-complexation. To reconcile:

- DFT calculations : Model transition states and compare energy barriers for CIPE vs. non-CIPE pathways.

- Kinetic isotope effects (KIE) : Measure deuterium KIEs to probe rate-determining steps (e.g., proton transfer vs. pre-complexation).

- Variable-temperature NMR : Track intermediate formation to validate crystallographic observations under reaction conditions .

Advanced: What strategies mitigate steric and electronic conflicts in C–H functionalization of this compound?

Answer:

The bromo and fluoro substituents introduce steric bulk and electron-withdrawing effects, complicating further functionalization. Solutions include:

- Catalyst tuning : Use bulky ligands (e.g., Ru(CO)(PPh₃)₃) to shield competing sites.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance metal coordination while minimizing side reactions.

- Sequential functionalization : Prioritize bromine displacement (e.g., Suzuki coupling) before fluorination to avoid electronic deactivation .

Advanced: How do substituent electronic effects impact the stability of metallated intermediates?

Answer:

- Bromine : Electron-withdrawing nature stabilizes carbanions via inductive effects, as seen in solid-state dimeric structures ().

- Fluorine : Ortho-fluorine increases acidity of adjacent protons (σₚ⁺ = +0.78) but may hinder aggregation due to steric clashes.

- Diisopropylamide : Steric bulk destabilizes solvent-free aggregates, favoring monomeric intermediates with higher reactivity .

Basic: What analytical techniques are critical for confirming the purity of this compound?

Answer:

- HPLC : Use normal-phase HPLC (n-hexane/EtOAc = 19:1) to isolate isomers ().

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- X-ray crystallography : Resolve halogen positioning in single crystals (e.g., C–Br bond length ≈ 1.90 Å) .

Advanced: How can researchers address low yields in halogenation reactions of bulky benzamides?

Answer:

Low yields often stem from steric hindrance. Mitigation strategies:

- Microwave-assisted synthesis : Reduce reaction time and improve energy transfer.

- Halogen exchange : Substitute Br with I using NIS (), leveraging larger ionic radius for better leaving-group ability.

- Additives : Use catalytic Bu₄NBr to stabilize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.